molecular formula C21H20N2O3 B11211396 N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11211396
M. Wt: 348.4 g/mol
InChI Key: WGHQLICYIOSPKI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound belongs to a class of molecules known as quinolinone-3-carboxamides, which have demonstrated a wide array of biological activities in scientific studies, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties . The core 4-hydroxy-2-quinolinone structure is a nitrogen-containing heterocyclic analogue present in numerous biologically active compounds, making it a versatile template for developing new therapeutic agents . Related carboxamide analogues have been investigated as multi-target agents, exhibiting promising lipoxygenase (LOX) inhibitory activity, which is a key enzyme target in inflammation and cancer research . Furthermore, compounds within this chemical class have been identified as potent activators of the Aryl Hydrocarbon Receptor (AhR), a pathway implicated in immune response regulation and the treatment of proliferative diseases such as cancer . The structural features of this molecule, including the N-prop-2-en-1-yl (allyl) substitution and the 2,6-dimethylphenyl carboxamide group, are strategic modifications that researchers can utilize to explore structure-activity relationships (SAR) and optimize potency for specific biological targets . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-4-12-23-16-11-6-5-10-15(16)19(24)17(21(23)26)20(25)22-18-13(2)8-7-9-14(18)3/h4-11,24H,1,12H2,2-3H3,(H,22,25)

InChI Key

WGHQLICYIOSPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the prop-2-en-1-yl and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce quinoline-4-ol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar activities due to its structural characteristics. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain quinoline-based compounds demonstrate significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Properties
N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide may also possess antimicrobial properties. Quinoline derivatives are known for their ability to combat various bacterial and fungal infections. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial survival .

Biological Applications

Enzyme Inhibition
The compound's ability to interact with biological targets makes it a candidate for enzyme inhibition studies. Quinoline derivatives often act as inhibitors of enzymes such as topoisomerases and kinases, which are crucial in cancer and other diseases. This interaction can lead to the development of new therapeutic agents targeting specific diseases .

Molecular Docking Studies
Molecular docking studies can provide insights into the binding affinities and interactions of this compound with various biological targets. Such studies help in understanding the structure-activity relationship (SAR) and can guide the design of more potent derivatives .

Industrial Applications

Dyes and Pigments
Due to its unique chemical structure, this compound could be utilized in the synthesis of dyes and pigments. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

Material Science
The compound may also find applications in material science, particularly in the development of UV absorbers and stabilizers due to its ability to absorb UV radiation effectively. This property is beneficial in enhancing the durability of materials exposed to sunlight .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-/thioxo-1,4-dihydroquinoline-3-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents (Positions) Key Properties/Activities References
Target Compound 1: Propenyl; 3: 2,6-dimethylphenylcarboxamide Hypothesized solubility modulation via 2,6-dimethylphenyl; potential enhanced metabolic stability due to propenyl group
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 1: Pentyl; 3: Adamantyl; 4: Thioxo Improved lipophilicity (adamantyl); thioxo group may enhance oxidative stability
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 1: Pentyl; 3: Adamantyl; 4: Oxo; 6: Cl Chloro substituent increases electronegativity; adamantyl enhances CNS penetration
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (1) 1: H; 3: 3-pyridylmethylcarboxamide Polymorphism observed; moderate analgesic activity

Key Observations:

The propenyl group at position 1 introduces an unsaturated bond, which could enhance metabolic stability relative to saturated alkyl chains (e.g., pentyl in 47, 52) .

Physicochemical Properties :

  • The 4-hydroxy-2-oxo core in the target compound contrasts with the 4-thioxo (47) or 6-chloro-4-oxo (52) variants. Hydroxy groups generally increase hydrogen-bonding capacity, impacting solubility and target affinity .
  • Compared to the polymorphic N-(3-pyridylmethyl) analog (1), the 2,6-dimethylphenyl group may reduce crystallization tendencies, mitigating polymorphism-related bioavailability issues .

Synthetic Pathways :

  • Analogs like 47 and 52 are synthesized via TLC-purified cyclization reactions using malonic acid derivatives and thioureas, followed by characterization via IR, NMR, and LC-MS . The target compound likely employs similar protocols, with propenyl introduction via allylation or Heck coupling.

Research Findings and Implications

  • Biological Activity : While direct data on the target compound are unavailable, adamantyl-substituted analogs (47, 52) show promise in CNS-targeted therapies due to enhanced lipophilicity . The 2,6-dimethylphenyl group in the target compound may similarly optimize blood-brain barrier penetration.
  • SAR Insights: The 4-hydroxy group is critical for hydrogen-bond interactions in analgesic or antimicrobial targets, as seen in related 4-hydroxyquinoline-2-ones . Modifications here (e.g., thioxo in 47) alter redox properties and binding kinetics.
  • Unresolved Questions : The impact of the propenyl group on metabolic stability and the role of 2,6-dimethylphenyl in reducing toxicity (compared to unsubstituted phenyl groups) require experimental validation.

Biological Activity

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is an organic compound belonging to the quinoline derivative family. This compound is characterized by its complex structure, which includes a quinoline core, hydroxyl and carbonyl functional groups, and a substituted phenyl group. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C21H20N2O3
  • Molecular Weight : 348.4 g/mol
  • LogP (lipophilicity) : 3.8

The presence of the 2,6-dimethylphenyl group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties and making it a candidate for drug development .

Biological Activities

Quinoline derivatives have been extensively studied for their diverse biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have shown promising antibacterial properties. For example, compounds with similar scaffolds have demonstrated effective inhibition against various bacterial strains, including those that induce opportunistic infections in immunocompromised patients .
  • Antiviral Activity : Some studies have indicated that quinoline derivatives can inhibit HIV replication and block integrase activity. The designed compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have been evaluated for their anti-HIV activities .
  • Anticancer Activity : The compound may exhibit anticancer properties due to its ability to interact with specific molecular targets involved in cancer progression. Research has indicated that certain analogs show cytotoxic effects against cancer cell lines .

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : Interaction with enzymes such as DNA gyrase and topoisomerase IV has been observed in related quinoline compounds. These interactions can disrupt bacterial DNA replication and transcription processes .
  • Receptor Modulation : The compound may modulate receptor activity associated with various biological pathways. This modulation can lead to altered cellular responses that contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Sechi et al. (2020)Reported moderate antibacterial activity for similar quinoline derivatives against multiple bacterial strains with MIC values indicating effectiveness at low concentrations .
PMC7203957Demonstrated that certain 2-oxoquinoline derivatives exhibited potent inhibition against DNA gyrase and showed significant antibacterial effects when combined with efflux pump inhibitors .
Brieflands StudyEvaluated a series of 4-hydroxyquinoline derivatives for anti-HIV activity; some compounds showed promising results in blocking HIV replication at concentrations below 100 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acryloyl chloride under acidic conditions. For example, refluxing 2-aminobenzoic acid derivatives with prop-2-en-1-yl groups in acetic acid/sodium acetate can yield the quinoline-2-one core . Modifications to the substituents (e.g., 2,6-dimethylphenyl) require careful selection of coupling agents (e.g., EDCI/HOBt) to avoid side reactions. Purification via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 reverse-phase column, 0.1% TFA in water/acetonitrile gradient (retention time ≥95% purity threshold).
  • NMR : Confirm the presence of the prop-2-en-1-yl group (δ 5.0–6.0 ppm for vinyl protons) and 2,6-dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]+) and isotopic pattern matching theoretical values .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves well in DMSO, DMF, or dichloromethane. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS with 0.1% Tween-80). Stability tests under varying pH (3–10) and temperatures (4°C vs. 25°C) should include periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How does the prop-2-en-1-yl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The allyl group (prop-2-en-1-yl) introduces regioselectivity challenges due to competing α- and γ-addition pathways. To study this, perform kinetic experiments with model nucleophiles (e.g., thiols or amines) under controlled conditions (dry DMF, inert atmosphere). Monitor reaction progress via TLC or in-situ IR spectroscopy. Computational DFT modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set) can predict electron density distribution at the α/γ positions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Standardize Assays : Use isogenic cell lines and consistent serum-free media.
  • Proteomic Profiling : Identify off-target interactions via thermal shift assays or affinity chromatography.
  • Meta-Analysis : Cross-reference published IC50 values with structural analogs (e.g., 4-hydroxyquinolin-2-one derivatives) to identify substituent-dependent trends .

Q. How can computational docking elucidate the compound’s binding mode with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using high-resolution X-ray structures of the target protein (e.g., kinase domains). Parameterize the ligand with RESP charges (HF/6-31G*) and optimize binding poses via MD simulations (AMBER force field). Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental designs mitigate interference from the 4-hydroxy group in spectroscopic studies?

  • Methodological Answer : The phenolic -OH group can cause broadening in NMR spectra or quenching in fluorescence assays. Strategies include:

  • Deuteration : Exchange the hydroxyl proton with D2O (shake in deuterated solvent for 24 h).
  • Protection/Deprotection : Temporarily protect the -OH with acetyl groups during synthesis, then cleave with mild base (e.g., NH3/MeOH).
  • Fluorescence Quenching Corrections : Use internal standards (e.g., fluorescein) to normalize data .

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